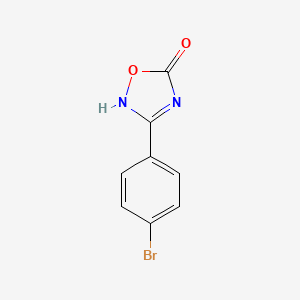
3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one” is a chemical substance cataloged in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts under controlled environments to ensure the desired chemical structure is achieved. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can further enhance the compound’s applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one include those with comparable chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related substances.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable substance for research and industrial purposes. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utilization in different domains.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVJPDDSBYUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)ON2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)ON2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













